3-(Cyclopropylamino)-2-methylpropanoic acid
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Overview
Description
3-(Cyclopropylamino)-2-methylpropanoic acid is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of a cyclopropyl group attached to an amino group, which is further connected to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with 2-methylpropanoic acid under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylamino)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-(Cyclopropylamino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may play a role in stabilizing the compound’s interaction with these targets, enhancing its biological activity. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amino group.
2-Methylpropanoic acid: The parent acid without the cyclopropylamino substitution.
Cyclopropylcarboxylic acid: Contains a cyclopropyl group attached to a carboxylic acid.
Uniqueness
3-(Cyclopropylamino)-2-methylpropanoic acid is unique due to the combination of the cyclopropyl group and the 2-methylpropanoic acid backbone. This combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. The presence of the cyclopropyl group can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
Molecular Formula |
C7H13NO2 |
---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(cyclopropylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-5(7(9)10)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
NKCZNPHEDJXHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC1)C(=O)O |
Origin of Product |
United States |
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